molecular formula C12H14ClNO3 B2454296 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide CAS No. 1225977-50-3

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide

Cat. No.: B2454296
CAS No.: 1225977-50-3
M. Wt: 255.7
InChI Key: NGAXHIJVMSUPIB-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . This compound is characterized by the presence of a benzodioxin ring, which is a bicyclic structure containing two oxygen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate chlorinating agents and propanamide derivatives. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The benzodioxin ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .

Comparison with Similar Compounds

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research applications.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAXHIJVMSUPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1COC2=CC=CC=C2O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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